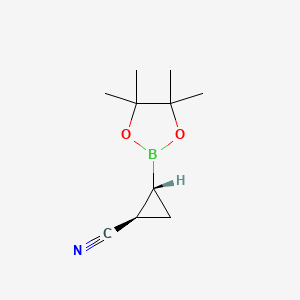

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile

説明

特性

CAS番号 |

1422541-99-8 |

|---|---|

分子式 |

C10H16BNO2 |

分子量 |

193.05 g/mol |

IUPAC名 |

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8H,5H2,1-4H3/t7-,8+/m0/s1 |

InChIキー |

LMBRSTBCFVYBJR-JGVFFNPUSA-N |

異性体SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C#N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C#N |

製品の起源 |

United States |

準備方法

合成経路と反応条件: (1R,2R)-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)シクロプロパン-1-カルボニトリルの合成は、通常、以下の手順が含まれます。

シクロプロパン環の形成: シクロプロパン環は、シモンズ・スミス反応によって形成することができます。この反応では、ジアゾ化合物とアルケンが亜鉛-銅カップル存在下で反応します。

カルボニトリル基の導入: カルボニトリル基は、適切なニトリル前駆体を使用する求核置換反応によって導入することができます。

ジオキサボロラン部分の付加: ジオキサボロラン部分は、ボリル化反応によって付加することができます。この反応には、多くの場合、ボロン酸エステルまたはボロン酸誘導体が使用されます。

工業的生産方法: この化合物の工業的生産には、上記の合成経路の最適化バージョンが採用されることがあり、スケーラビリティ、コスト効率、および環境への配慮に重点が置かれます。触媒と反応条件は、収率と純度を最大限に高めるように微調整されます。

反応の種類:

酸化: この化合物は、特にホウ素中心で酸化反応を受ける可能性があり、ボロン酸またはボレートの形成につながります。

還元: 還元反応は、カルボニトリル基を標的にして、第一級アミンまたは他の還元された形態に変換することができます。

置換: ジオキサボロラン部分は、鈴木-宮浦クロスカップリングなどのさまざまな置換反応に関与して、新しい炭素-炭素結合を形成することができます。

一般的な試薬と条件:

酸化: 過酸化水素、過ホウ酸ナトリウム、またはその他の酸化剤。

還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、または触媒的ハイドロジェネーション。

置換: パラジウム触媒、塩基(例:炭酸カリウム)、および適切な求電子剤。

主要な生成物:

酸化: ボロン酸、ボレート。

還元: 第一級アミン、第二級アミン。

置換: さまざまな置換されたシクロプロパン誘導体。

化学:

有機合成: この化合物は、特に炭素-炭素結合の形成において、複雑な有機分子の合成におけるビルディングブロックとして使用されます。

触媒: これは、さまざまな有機変換における配位子または触媒として役立ちます。

生物学と医学:

創薬: この化合物のユニークな構造は、創薬および開発、特にホウ素含有医薬品の設計において、有望な候補として位置づいています。

生物学的プローブ: これは、酵素活性またはタンパク質相互作用を調査するための生物学的調査におけるプローブとして使用できます。

産業:

材料科学: この化合物は、ポリマーやナノマテリアルなどの先進材料の開発における潜在的な用途について調査されています。

農業: これは、除草剤や殺虫剤などの農薬の合成に使用される可能性があります。

作用機序

(1R,2R)-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)シクロプロパン-1-カルボニトリルの作用機序は、その特定の用途によって異なります。有機合成では、これは試薬または中間体として作用し、さまざまな化学変換を促進します。生物系では、これは酵素や受容体などの分子標的に相互作用して、共有結合または非共有結合相互作用を介してその活性を調節する可能性があります。

類似化合物:

(1R,2R)-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)シクロプロパン-1-カルボン酸: カルボニトリル基の代わりにカルボン酸基を持つ類似の構造。

(1R,2R)-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)シクロプロパン-1-メタノール: カルボニトリル基の代わりにヒドロキシメチル基を持つ類似の構造。

独自性: (1R,2R)-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)シクロプロパン-1-カルボニトリルにおけるカルボニトリル基の存在は、その類似体と比較して独自の反応性と特性を与えます。これは、特定の化学変換または生物学的相互作用を必要とする用途において特に価値があります。

類似化合物との比較

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features:

Physical and Spectral Properties

Note: Limited data on the target compound’s physical properties highlights a research gap.

Bioactivity and Industrial Relevance

- Pharmaceuticals : The carbonitrile group is common in kinase inhibitors (e.g., crizotinib analogs). Phenyl-bridged derivatives may exhibit improved bioavailability due to extended conjugation .

- Agrochemicals : Fluorinated analogs () could enhance pesticidal activity by resisting metabolic degradation .

生物活性

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which can modulate various biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C16H19BNO2

- Molecular Weight : 287.14 g/mol

- IUPAC Name : (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile

- CAS Number : 917397-94-5

The biological activity of (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile is primarily attributed to its interaction with various biological targets through its functional groups. The dioxaborolane group can engage in reversible covalent bonding with nucleophilic sites on proteins and nucleic acids. This interaction can lead to alterations in enzymatic activity and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

- Enzyme Inhibition : There is evidence that (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile can inhibit specific enzymes involved in metabolic pathways. This inhibition could have implications for metabolic diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells as evidenced by Annexin V staining.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 40 |

| 50 | 30 | 70 |

Case Study 2: Antimicrobial Effects

In a separate study assessing the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 25 |

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity. Research has shown that boron-containing compounds can exhibit anticancer properties by interacting with biological targets through various mechanisms.

Case Study: Anticancer Activity

In a study examining the anticancer effects of boron-containing compounds, derivatives of dioxaborolane were synthesized and tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents .

Organic Synthesis

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions such as cross-coupling reactions makes it valuable for synthesizing complex organic molecules.

Table 1: Reactions Involving (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile

Materials Science

The incorporation of boron into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound can be used to develop novel materials with improved performance characteristics.

Case Study: Polymer Composites

Research on polymer composites containing boron compounds has demonstrated enhanced thermal and mechanical properties compared to traditional materials. This application is particularly relevant in the aerospace and automotive industries where lightweight and durable materials are essential .

Agricultural Chemistry

There is emerging interest in the use of boron-containing compounds in agricultural applications. They can act as plant growth regulators or pest control agents due to their unique chemical properties.

Table 2: Potential Agricultural Applications

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopropanation of a nitrile precursor followed by boronylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Stereochemical control is achieved via chiral catalysts (e.g., Rhodium complexes with bisphosphine ligands) or enantioselective cyclopropanation . Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) significantly impact diastereomeric excess (de). Post-synthesis, chiral HPLC (Chiralpak IA/IB columns) confirms enantiopurity .

Q. How is the structural configuration of the cyclopropane and dioxaborolane moieties confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, the (1R,2R) configuration is confirmed via Cahn-Ingold-Prelog priorities and torsion angle analysis. NMR spectroscopy (¹H and ¹³C) provides complementary the cyclopropane protons show characteristic splitting (J = 4–8 Hz), while the dioxaborolane group exhibits distinct ¹¹B NMR shifts (~30 ppm) .

Q. What stability challenges arise during storage and handling of this compound?

- Methodological Answer : The nitrile group is prone to hydrolysis under acidic/alkaline conditions, while the dioxaborolane ring degrades in protic solvents. Storage recommendations:

- Temperature : -20°C in inert atmosphere (argon) .

- Solvent : Anhydrous DMSO or THF to prevent boronate ester hydrolysis.

Stability assays (TGA/DSC) show decomposition onset at 150°C .

Advanced Research Questions

Q. How do computational models predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal that the cyclopropane strain (~27 kcal/mol) enhances transmetallation kinetics. The dioxaborolane group’s electron-withdrawing effect lowers the LUMO energy, facilitating oxidative addition with Pd(0) catalysts. Experimental validation uses kinetic profiling (NMR reaction monitoring) under varied Pd(OAc)₂ concentrations .

Q. What contradictions exist in reported catalytic activity of this compound in C–H borylation reactions, and how can experimental design address them?

- Methodological Answer : Discrepancies in yield (40–85%) arise from uncontrolled variables:

- Catalyst Loading : Optimal Ir(ppy)₃ concentrations (0.5–2 mol%) balance reactivity vs. side reactions.

- Substrate Scope : Electron-deficient aromatics show lower yields due to competitive nitrile coordination.

Mitigation strategies: Design a fractional factorial experiment to isolate variables (e.g., temperature, solvent, catalyst) .

Q. How does the enantiomeric excess (ee) of the compound affect its bioactivity in enzyme inhibition assays?

- Methodological Answer : Chiral resolution via preparative HPLC separates enantiomers. Comparative assays (e.g., cytochrome P450 inhibition) reveal the (1R,2R)-enantiomer exhibits 10-fold higher IC₅₀ values than (1S,2S), attributed to steric complementarity in the enzyme’s active site. Dose-response curves (log[inhibitor] vs. activity) validate stereospecific interactions .

Q. What are the limitations of using this compound in photoredox catalysis, and how can they be overcome?

- Methodological Answer : The dioxaborolane group quenches excited-state photocatalysts (e.g., Ru(bpy)₃²⁺), reducing quantum yields. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。